Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Physical Chemistry Solid-State Characterization Procurement Quality Control

TB drug discovery programs targeting QcrB require the precise 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold-unsubstituted or regioisomeric esters fail to deliver measurable antitubercular activity (MIC >128 µM vs. 0.035 µM for the active carboxamide series). • Direct synthetic precursor to Q203-class carboxamides via saponification and HATU/EDCI-mediated coupling. • 98% purity ensures higher crude yields in parallel amide synthesis, reducing chromatographic purification effort. • Validated positive-control scaffold for scaffold-hopping: five alternative heteroaromatic cores abolished activity entirely. • Room-temperature storage; non-hazardous global shipping simplifies logistics.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 81438-51-9
Cat. No. B1301115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
CAS81438-51-9
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C
InChIInChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-6-5-8(2)7-14(10)11/h5-7H,4H2,1-3H3
InChIKeyWSVDYQIPNOBWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dimethyl IPC: Core Profile


Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81438-51-9) is a fused bicyclic heteroaromatic ester belonging to the imidazo[1,2-a]pyridine-3-carboxylate (IPC) class [1]. It features methyl substituents at the 2- and 6-positions of the imidazopyridine core, distinguishing it from the unsubstituted parent ester (CAS 123531-52-2) and the corresponding free carboxylic acid (CAS 81438-52-0) . The compound serves primarily as a synthetic building block for bioactive imidazo[1,2-a]pyridine-3-carboxamides that target Mycobacterium tuberculosis QcrB, with the 2,6-dimethyl substitution pattern emerging as a critical pharmacophoric feature in antitubercular structure–activity relationships (SAR) [2].

2,6-Dimethyl IPC Non-Interchangeability


The imidazo[1,2-a]pyridine-3-carboxylate (IPC) class exhibits pronounced sensitivity to both the nature of the ester group and the position of substituents on the bicyclic ring. In the antitubercular carboxamide series directly derivable from these esters, a carboxamide regioisomer (3-carboxamide vs. 2-carboxamide) produces a 350-fold difference in MIC against M. tuberculosis H37Rv [1]. Similarly, the absence of the 2,6-dimethyl motif in the corresponding indole, indazole, and triazolopyridine scaffolds abolishes measurable antitubercular activity (MIC >128 μM) [1]. Consequently, procurement of an IPC ester for drug-discovery campaigns targeting the QcrB pathway demands precise specification of both the ester type and the methylation pattern; an unsubstituted or differently methylated ester cannot serve as a functionally equivalent surrogate.

2,6-Dimethyl IPC: Evidence vs. Analogs


Melting Point: Ester vs. Free Acid

The ethyl ester (CAS 81438-51-9) exhibits an experimentally determined melting point of 70–72 °C, reported by VWR . In contrast, the free carboxylic acid analog (CAS 81438-52-0) displays a significantly higher melting point of approximately 153 °C (predicted via EPA T.E.S.T.) [1]. This ~80 °C difference provides a readily measured physical-identity check that distinguishes the ester from the acid form during receipt and quality-control workflows.

Physical Chemistry Solid-State Characterization Procurement Quality Control

Regioisomer Potency: 3- vs. 2-Carboxamide

In the scaffold-switching study by Sullivan et al., the imidazo[1,2-a]pyridine-3-carboxamide (compound 1, bearing the same 2,6-dimethyl substitution pattern directly accessible from the title ester) demonstrated an MIC of 0.2 μM against M. tuberculosis H37Rv, whereas its 2-carboxamide regioisomer (compound 12) required 70 μM—a 350-fold loss in potency [1]. This demonstrates that the 3-carboxylate regiochemistry preserved in the title ester is essential for downstream biological activity.

Antitubercular SAR Regioisomer Potency QcrB Target

Mycobacterial Selectivity Window

The 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (compound 2) exhibited an MIC of 0.1 μM against M. tuberculosis H37Rv while remaining inactive (>128 μM) against Staphylococcus aureus, Escherichia coli, and Candida albicans, yielding a selectivity index exceeding 1,280-fold [1]. This extreme selectivity window is not observed with alternative scaffolds (indole, indazole, triazolopyridine), all of which were uniformly inactive (MIC >128 μM) across all tested species [1].

Selectivity Antimycobacterial Off-Target Activity

Supplier Purity Comparison

Sigma-Aldrich (Leyan/Shanghai Haohong Scientific) lists the title compound at 98% purity with ambient-temperature storage stability . In contrast, several other commercial sources (Combi-Blocks, AKSci, CymitQuimica) specify a minimum purity of 95% . This 3% absolute purity delta can be decisive in multi-step syntheses where cumulative impurity carry-through erodes yield and complicates downstream purification.

Purity Specification Procurement Decision Synthetic Reproducibility

Scaffold Potency vs. Heteroaromatic Cores

The 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (compound 2) exhibited an MIC of 0.1 μM against replicating M. tuberculosis H37Rv. In the same study, scaffold-hopped analogs bearing identical carboxamide side chains but differing core structures (2,6-dimethylimidazo[1,2-b]pyridazine, 2,6-dimethyl-1H-indole, 6-methyl-1H-indazole, 7-methyl-[1,2,4]triazolo[4,3-a]pyridine, and 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine) were all inactive at the highest concentration tested (>128 μM) [1]. This >1,280-fold potency gap establishes the 2,6-dimethylimidazo[1,2-a]pyridine core as essentially non-replaceable for this chemotype.

Scaffold Hopping Antitubercular MIC Comparison

Storage Stability: Ambient vs. Cold-Chain

The title compound is specified for storage at room temperature by Sigma-Aldrich . This contrasts with many activated ester analogs (e.g., NHS esters, pentafluorophenyl esters) commonly employed in amide-bond formation, which typically require –20 °C storage to prevent hydrolysis. The ethyl ester's intrinsic hydrolytic stability simplifies inventory management and reduces cold-chain logistics costs.

Storage Stability Supply Chain Procurement Logistics

2,6-Dimethyl IPC: Application Scenarios


QcrB-Targeted Carboxamide Synthesis

The title ester is the direct synthetic precursor to the imidazo[1,2-a]pyridine-3-carboxamide class that includes the clinical candidate Q203. Saponification to the free acid followed by HATU- or EDCI-mediated coupling with benzylic amines yields analogs that have demonstrated MIC values as low as 0.035 μM against drug-susceptible and multidrug-resistant M. tuberculosis strains . The 3-carboxylate regiochemistry, preserved in the ester, is non-negotiable: the 2-carboxamide regioisomer is 350-fold less potent .

Scaffold-Hopping Benchmarking

The 2,6-dimethyl IPC ester serves as the validated positive-control scaffold in scaffold-hopping campaigns. Sullivan et al. demonstrated that five alternative 5,6-fused heteroaromatic systems (indole, indazole, imidazopyridazine, triazolopyridine, triazolopyrimidine) all lost activity entirely (MIC >128 μM) when substituted for the 2,6-dimethylimidazo[1,2-a]pyridine core . Procurement of the title ester thus enables direct benchmarking of novel chemotypes against a reference scaffold with well-characterized potency and selectivity profiles.

Amide Coupling with Minimal Purification

The 98% purity specification available from Sigma-Aldrich–Leyan provides a 3% absolute purity advantage over the 95% basis typical of alternate suppliers . When the ester is used as the limiting reagent in amide-bond formation, this purity delta translates directly into higher crude yields and reduced chromatographic purification effort, which is particularly valuable in parallel synthesis settings where dozens of analogs are prepared simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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